molecular formula C25H32N2O3 B10907319 2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide

2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide

Katalognummer B10907319
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: QIBBAULVNPPRLU-QQXSKIMKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-tert-butylphenyl)-N’-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, a tert-butylphenyl group, and a diethoxyphenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-N’-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-tert-butylphenylhydrazine, which is then reacted with cyclopropanecarboxylic acid to form the hydrazide. This intermediate is then condensed with 3,4-diethoxybenzaldehyde under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-tert-butylphenyl)-N’-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-tert-butylphenyl)-N’-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-tert-butylphenyl)-N’-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed to affect oxidative stress and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-tert-butylphenyl)-N’-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide is unique due to its combination of a cyclopropane ring and specific substituents, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C25H32N2O3

Molekulargewicht

408.5 g/mol

IUPAC-Name

2-(4-tert-butylphenyl)-N-[(Z)-(3,4-diethoxyphenyl)methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C25H32N2O3/c1-6-29-22-13-8-17(14-23(22)30-7-2)16-26-27-24(28)21-15-20(21)18-9-11-19(12-10-18)25(3,4)5/h8-14,16,20-21H,6-7,15H2,1-5H3,(H,27,28)/b26-16-

InChI-Schlüssel

QIBBAULVNPPRLU-QQXSKIMKSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1)/C=N\NC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)OCC

Kanonische SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)C2CC2C3=CC=C(C=C3)C(C)(C)C)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.